molecular formula C5H6O B7893160 Pent-3-ynal

Pent-3-ynal

Cat. No.: B7893160
M. Wt: 82.10 g/mol
InChI Key: DAOZJOUHJZWTAG-UHFFFAOYSA-N
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Description

Pent-3-ynal is an organic compound with the molecular formula C₅H₆O. It is an aldehyde with a triple bond between the third and fourth carbon atoms in its five-carbon chain. This compound is known for its reactivity due to the presence of both the aldehyde group and the alkyne group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-3-ynal can be synthesized through various methods. One common approach involves the partial oxidation of pent-3-yne using mild oxidizing agents. Another method includes the hydroformylation of but-2-yne, followed by selective hydrogenation to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of but-2-yne using a rhodium-based catalyst. The reaction is typically carried out under high pressure and temperature conditions to ensure high yield and selectivity. The resulting product is then purified through distillation or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form pent-3-ynoic acid. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to pent-3-yn-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group. For example, it can react with Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed:

    Oxidation: Pent-3-ynoic acid.

    Reduction: Pent-3-yn-1-ol.

    Substitution: Secondary alcohols.

Scientific Research Applications

Pent-3-ynal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound can be used in studies involving enzyme-catalyzed reactions due to its reactive aldehyde group.

    Medicine: The compound is explored for its potential use in the synthesis of bioactive molecules.

    Industry: this compound is utilized in the production of fine chemicals and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of pent-3-ynal involves its reactivity with nucleophiles due to the presence of the aldehyde group. The triple bond in the alkyne group also makes it susceptible to addition reactions. In biological systems, this compound can form adducts with proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

    Pent-3-yn-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an aldehyde group.

    Pent-3-ynoic acid: This is the oxidized form of pent-3-ynal, containing a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a triple bond, which imparts distinct reactivity patterns compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

pent-3-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZJOUHJZWTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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